1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)-

Beschreibung

Significance of the Indole (B1671886) Scaffold in Chemical and Biological Sciences

The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental structural motif in a multitude of natural products and synthetic molecules with significant biological activities. nih.govnih.gov Its presence in essential amino acids like tryptophan highlights its integral role in basic biochemical processes. nih.gov The versatility of the indole scaffold allows it to mimic peptide structures and bind to a variety of biological receptors, making it a highly attractive framework in drug discovery. nih.govnih.gov

The indole ring system is a key component in numerous pharmaceuticals and has been instrumental in the development of drugs with diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. ijpsr.commdpi.comresearchgate.net The ability to functionalize the indole ring at various positions allows for the fine-tuning of its pharmacological properties, leading to the discovery of novel drugs with enhanced efficacy and safety profiles. mdpi.com

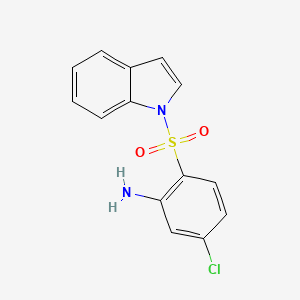

Structural Overview of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)-: Key Functional Group Integration (Indole, Sulfonyl, Amino-chlorophenyl Moieties)

The structure of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- is characterized by the strategic integration of three key functional groups:

Indole Moiety : The core of the molecule is the indole scaffold, which, as previously mentioned, is a well-established pharmacophore. nih.gov

Sulfonyl Group : The sulfonyl group (-SO2-) acts as a bridge, connecting the indole ring to the aminophenyl group. This functional group is known to influence the electronic and steric properties of a molecule, often enhancing its biological activity.

Amino-chlorophenyl Moiety : This part of the structure consists of a phenyl ring substituted with both an amino group (-NH2) and a chlorine atom (-Cl). The presence and position of these substituents can significantly impact the molecule's interaction with biological targets. Halogenated amino acids and phenyl groups are known to be present in various bioactive compounds. nih.govresearchgate.net

The combination of these three moieties results in a unique chemical architecture with the potential for specific biological interactions.

Positioning of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- within the Broader Class of Sulfonylated Indole Derivatives

1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- belongs to the broad class of sulfonylated indole derivatives. The sulfonylation of indoles, which involves the introduction of a sulfonyl group, can occur at various positions on the indole ring, most commonly at the C2, C3, or N1 positions. mdpi.comrsc.org In the case of the subject compound, the sulfonyl group is attached to the nitrogen atom of the indole ring (N1-sulfonylation).

N-sulfonylated indoles are a significant subclass of indole derivatives that have been explored for their diverse biological activities. The N-sulfonyl group can act as a protecting group in organic synthesis or as a key pharmacophoric element contributing to the biological profile of the molecule.

Historical and Recent Academic Research Perspectives on Sulfonylated Indoles

Historically, research on sulfonylated indoles dates back to at least the late 1930s, with early work focusing on their synthesis and basic chemical properties. google.com Over the decades, the synthetic methodologies for preparing sulfonylated indoles have evolved significantly, with modern techniques offering greater efficiency and regioselectivity. mdpi.comrsc.orgacs.org

Recent academic research has increasingly focused on the biological potential of sulfonylated indoles. Studies have explored their efficacy as antimicrobial and anti-inflammatory agents. nih.gov For instance, certain 2-(4-methylsulfonylphenyl) indole derivatives have demonstrated potent antibacterial activity and selective COX-2 inhibition. nih.gov The development of novel synthetic strategies, such as copper-mediated C4–H sulfonylation and electrochemical sulfonylation, continues to expand the accessible chemical space of sulfonylated indoles, providing new avenues for drug discovery. acs.orgacs.orgnih.gov

Furthermore, indole-3-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase, highlighting the therapeutic potential of placing the sulfonamide group at different positions on the indole scaffold. nih.gov The ongoing research into sulfonylated indoles underscores their importance as a versatile class of compounds with significant prospects for the development of new therapeutic agents. researchgate.net

Eigenschaften

IUPAC Name |

5-chloro-2-indol-1-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S/c15-11-5-6-14(12(16)9-11)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-9H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBHXKZNUDOUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169718 | |

| Record name | 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173908-45-7 | |

| Record name | 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173908457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Analysis of 1h Indole, 1 2 Amino 4 Chlorophenyl Sulfonyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the detailed structural assignment of organic compounds in solution. Through the analysis of one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (COSY, HMQC, HMBC) spectra, a complete picture of the molecular framework, including proton and carbon environments, connectivity, and spatial relationships, can be constructed.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- is expected to exhibit distinct signals corresponding to the protons on the indole (B1671886) ring and the 2-amino-4-chlorophenyl group. The chemical shifts (δ) are influenced by the electron-withdrawing sulfonyl group and the electron-donating amino group. Protons on the indole ring adjacent to the sulfonylated nitrogen (e.g., H-2 and H-7) would likely appear at a lower field (higher ppm) due to the deshielding effect of the SO₂ group. The protons on the aminophenyl ring are expected in the aromatic region, with their specific shifts influenced by the electronic effects of both the amino and chloro substituents. The protons of the amino group (NH₂) would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. The electron-withdrawing nature of the sulfonyl group is expected to cause a downfield shift for the carbon atoms of the indole ring, particularly those close to the nitrogen atom. Conversely, the carbon atom attached to the amino group on the phenyl ring would be shielded (shifted upfield) due to the electron-donating resonance effect of the NH₂ group. The carbon bearing the chlorine atom will also have a characteristic chemical shift. Quaternary carbons, such as those at the fusion of the indole rings and those bonded to the sulfonyl group, can be identified by their lack of signal in DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

Interactive Data Table: Expected ¹H-NMR and ¹³C-NMR Chemical Shift Assignments

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |

| Indole Ring | ||||

| C-2 | ~6.6 - 7.0 | Doublet | ~105 - 110 | Shielded by the nitrogen lone pair, but adjacent to the electron-withdrawing sulfonylated nitrogen. |

| C-3 | ~7.2 - 7.6 | Doublet | ~125 - 130 | Typical aromatic region, influenced by the overall electron density of the indole system. |

| C-4 to C-7 | ~7.1 - 8.0 | Multiplets | ~115 - 138 | Aromatic protons and carbons with shifts influenced by their position relative to the fused ring and the sulfonyl group's deshielding effect. |

| C-3a, C-7a | - | - | ~128 - 140 | Quaternary carbons at the ring junction, identified via HMBC and lack of DEPT signal. |

| Aminochlorophenyl Ring | ||||

| C-1' | - | - | ~135 - 145 | Quaternary carbon attached to the sulfonyl group, expected to be deshielded. |

| C-2' | - | - | ~145 - 155 | Carbon bearing the amino group, shielded by its electron-donating effect. |

| C-3' | ~6.8 - 7.2 | Doublet | ~115 - 120 | Ortho to the amino group, showing shielding. |

| C-4' | - | - | ~125 - 135 | Carbon attached to chlorine, its shift is influenced by the halogen's electronegativity and resonance effects. |

| C-5' | ~7.3 - 7.7 | Doublet of doublets | ~130 - 135 | Meta to the amino group and ortho to the chloro group. |

| C-6' | ~7.0 - 7.4 | Doublet | ~120 - 125 | Ortho to the sulfonyl group and meta to the amino group. |

| NH₂ | Broad singlet | - | - | Labile protons, chemical shift is solvent and concentration-dependent. |

While 1D NMR provides information on the immediate electronic environment of nuclei, 2D NMR techniques are crucial for establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu It would be instrumental in tracing the connectivity of the protons within the indole and the aminophenyl rings separately. For example, cross-peaks would connect adjacent protons on the benzene (B151609) ring of the indole moiety (H-4 to H-5, H-5 to H-6, H-6 to H-7) and on the substituted phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the already assigned proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). sdsu.edu HMBC is particularly powerful for identifying and assigning quaternary carbons, which are not observed in HMQC/HSQC spectra. For instance, correlations from the indole protons to the quaternary carbons C-3a and C-7a would confirm their positions. Similarly, correlations from the protons on the aminophenyl ring to the carbon attached to the sulfonyl group (C-1') would establish the connectivity of the entire sulfonylphenyl moiety to the indole nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. nih.gov For 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- , ESI-MS would be expected to produce a prominent protonated molecular ion peak, [M+H]⁺. The presence of the basic amino group facilitates protonation. The analysis of the isotopic pattern of this molecular ion would be crucial. The presence of chlorine (with its two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) would result in a characteristic M+2 peak with about one-third the intensity of the main [M+H]⁺ peak, providing strong evidence for the presence of a single chlorine atom in the molecule. Fragmentation can be induced in the ESI source or in a collision cell (tandem MS or MS/MS) to provide structural information. A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N or S-C bonds. nih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). acs.org This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- , HRMS would be used to confirm the molecular formula (C₁₄H₁₁ClN₂O₂S) by comparing the experimentally measured exact mass of the [M+H]⁺ ion with the calculated theoretical mass. This unambiguous determination of the molecular formula is a critical step in the structural elucidation of a novel compound.

Interactive Data Table: Expected Mass Spectrometry Fragmentation Analysis

| Ion | Proposed Fragment Structure | m/z (for ³⁵Cl) | Fragmentation Pathway |

| [M+H]⁺ | Protonated parent molecule | 323.0 | Molecular ion |

| [M+H - SO₂]⁺ | Ion resulting from the loss of sulfur dioxide | 259.0 | A common fragmentation for aromatic sulfonamides, often involving rearrangement. nih.gov |

| [C₈H₇N]⁺ | Indole cation | 117.1 | Cleavage of the N-S bond, resulting in the indole moiety. |

| [C₆H₆ClN₂O₂S]⁺ | Protonated 2-amino-4-chlorophenylsulfonyl moiety | 207.0 | Cleavage of the N-indole bond. |

| [C₆H₆ClN]⁺ | Protonated 2-amino-4-chlorophenyl radical cation | 141.0 | Cleavage of the C-S bond. |

Vibrational Spectroscopy (Infrared Spectroscopy – IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a compound. oregonstate.edu

For 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- , the IR spectrum would display characteristic absorption bands corresponding to its key functional groups:

N-H Stretching: The amino group (NH₂) would typically show two distinct absorption bands in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear at wavenumbers just above 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) is a strong IR absorber and is characterized by two intense bands: one for asymmetric stretching (around 1350-1380 cm⁻¹) and one for symmetric stretching (around 1160-1180 cm⁻¹). These are highly diagnostic for the presence of the sulfonyl moiety.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching of the aromatic amine would be observed in the 1250-1360 cm⁻¹ region.

C-Cl Stretching: The C-Cl bond will have a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Interactive Data Table: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Intensity |

| Amino (N-H) | 3300 - 3500 | Asymmetric & Symmetric Stretch | Medium |

| Aromatic (C-H) | 3000 - 3100 | Stretch | Medium |

| Sulfonyl (S=O) | 1350 - 1380 | Asymmetric Stretch | Strong |

| Sulfonyl (S=O) | 1160 - 1180 | Symmetric Stretch | Strong |

| Aromatic (C=C) | 1450 - 1600 | Ring Stretch | Variable |

| Amine (C-N) | 1250 - 1360 | Stretch | Medium |

| Chloroalkane (C-Cl) | 600 - 800 | Stretch | Strong |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure and Conformational Analysis

The analysis of related N-sulfonylated indoles reveals that the geometry around the sulfonamide sulfur atom typically exhibits a distorted tetrahedral configuration. nih.gov The orientation of the (2-amino-4-chlorophenyl)sulfonyl group relative to the indole ring is a key conformational feature. In similar structures, the dihedral angle between the sulfonyl-bound phenyl ring and the indole ring system is often found to be nearly orthogonal. nih.govnih.gov This V-shaped conformation is influenced by the electronic and steric nature of the substituents on both ring systems. nih.gov

Intermolecular interactions, which dictate the crystal packing, can also be elucidated. These often include hydrogen bonds, particularly involving the amino group and the sulfonyl oxygens, as well as π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov Such interactions are crucial for understanding the supramolecular assembly of the compound in its crystalline form.

To illustrate the type of data obtained from an SC-XRD experiment, the crystallographic information for a related N-arylsulfonylindole derivative is presented below. This data provides a tangible example of the parameters that would be determined for the title compound.

| Parameter | Illustrative Value for a Related Compound |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 (2) |

| b (Å) | 10.9695 (3) |

| c (Å) | 14.7966 (4) |

| α (°) | 100.5010 (10) |

| β (°) | 98.6180 (10) |

| γ (°) | 103.8180 (10) |

| Volume (ų) | 900.07 (5) |

| Z (Molecules per unit cell) | 4 |

Chromatographic Methods for Purity Assessment and Enantiomeric Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized compounds and for separating enantiomers. For 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)-, a reversed-phase HPLC (RP-HPLC) method would likely be developed for routine purity analysis. wu.ac.thwu.ac.th Such a method would typically employ a C8 or C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. wu.ac.thdrexel.edu

Direct chiral separation is achieved using a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for resolving a wide range of chiral compounds, including those with aromatic and sulfonamide functionalities. drexel.edu The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. researchgate.net

The table below outlines a representative set of conditions for the enantiomeric separation of a chiral compound using HPLC, illustrating the parameters that would be optimized for the title compound.

| Parameter | Typical Conditions |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column (CSP) | Amylose or Cellulose Phenylcarbamate derivative on silica gel (e.g., CHIRALPAK® series) |

| Dimensions | 4.6 mm i.d. × 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (IPA) mixture (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C (Ambient) |

Computational and Theoretical Chemistry Investigations of 1h Indole, 1 2 Amino 4 Chlorophenyl Sulfonyl and Analogous Indole Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometries, electronic properties, and reactivity of molecules. For indole (B1671886) sulfonamide derivatives, DFT calculations are crucial for understanding the interplay between their structural features and chemical behavior. These studies often involve optimizing the molecular geometry to its lowest energy state before calculating various electronic parameters. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. malayajournal.orgacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. researchgate.netmdpi.com DFT calculations are used to determine the energies of the HOMO and LUMO. For instance, in a study of N-ethyl toluene-4-sulfonamide, the HOMO energy was -0.258 eV and the LUMO energy was -0.046 eV, resulting in an energy gap of 0.211 eV. mdpi.com Another compound, 2,5-Dichlorothiophene-3-sulfonamide, had a smaller band gap of 0.191 eV, suggesting higher reactivity. mdpi.com The distribution of these orbitals is also significant; in many indole derivatives, the HOMO is localized on the indole framework, while the LUMO may be found on other parts of the molecule, indicating the regions of electron donation and acceptance. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Sulfonamide Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N-ethyl toluene-4-sulfonamide | -0.258 | -0.046 | 0.211 |

| 2,5-Dichlorothiophene-3-sulfonamide | -0.271 | -0.080 | 0.191 |

Note: Data is illustrative and sourced from studies on analogous sulfonamide structures to demonstrate the application of FMO analysis. malayajournal.orgmdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov It helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its reactivity towards electrophilic and nucleophilic attacks. acadpubl.euresearchgate.net MEP maps are color-coded; typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas denote neutral or slightly electron-rich regions, respectively. malayajournal.org

For sulfonamide derivatives, MEP analysis can reveal the reactive sites. The negative potential is often localized around the electronegative oxygen atoms of the sulfonyl group (SO₂) and the nitrogen atoms, making them sites for electrophilic interaction and hydrogen bonding. acadpubl.eu The positive potential may be found around the hydrogen atoms of the amine group, indicating their potential role as hydrogen bond donors. Understanding these electrostatic features is crucial for predicting how the molecule will interact with biological targets like proteins and enzymes. chemrxiv.orgnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and intramolecular bonding by transforming the complex molecular wave function into localized orbitals representing chemical bonds and lone pairs. researchgate.net

Ionization Potential (IP): The energy required to remove an electron (approximated as IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as EA ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). A lower value indicates higher reactivity. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These parameters are instrumental in QSAR studies and for comparing the reactivity of different analogous compounds. acs.orgjocpr.com For example, a study on indole-sulfonamide derivatives calculated 13 such quantum chemical descriptors to build predictive models for their biological activity. acs.orgnih.gov

Table 2: Illustrative Global Reactivity Parameters for Sulfonamide Derivatives

| Compound | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electronegativity (χ) (eV) |

|---|---|---|---|

| N-ethyl toluene-4-sulfonamide | 0.106 | -0.152 | 0.152 |

Note: Data is illustrative and sourced from studies on analogous sulfonamide structures. Chemical potential (μ) is the negative of electronegativity (χ). mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. qub.ac.uk This method is fundamental in drug design for elucidating the binding modes and interactions of potential drug candidates with their biological targets. researchgate.net

For indole sulfonamide derivatives, docking simulations have been performed against various protein targets to explore their therapeutic potential. These targets include enzymes and receptors implicated in cancer and other diseases, such as aromatase, Janus kinase 3 (JAK-3), and Myeloid cell leukemia-1 (Mcl-1). qub.ac.uknih.govnih.gov The simulations predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), and identify the key amino acid residues in the protein's active site that interact with the ligand. nih.gov

Common interactions observed for sulfonamide ligands include:

Hydrogen Bonds: The oxygen atoms of the sulfonyl group and the N-H groups of the indole and amino moieties frequently act as hydrogen bond acceptors and donors, respectively. nih.govnih.gov

Hydrophobic Interactions: The aromatic indole and phenyl rings often engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. nih.gov

Pi-Interactions: Pi-stacking, pi-cation, or pi-sulfur interactions can occur between the aromatic rings of the ligand and specific amino acid side chains. nih.govresearchgate.net

For example, a docking study of indole-based diaza-sulfonamides with the JAK-3 protein revealed binding affinities ranging from -8.8 to -9.7 kcal/mol, with key hydrogen bond interactions involving residues like Arg-911 and Leu-828. nih.gov Similarly, docking of potent indole sulfonamide analogs into the aromatase active site showed that they could mimic the hydrogen bond interactions of the natural substrate with residues MET374 and ASP309. nih.gov These detailed interaction maps are invaluable for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity. nih.govacs.org

Table 3: Sample Molecular Docking Results for Indole Sulfonamide Derivatives

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Indole diaza-sulfonamide analog 1 | JAK-3 (1YVJ) | -9.3 | Arg-911, Leu-828, Gly-829, Asp-967 |

| Indole diaza-sulfonamide analog 2 | JAK-3 (1YVJ) | -9.7 | Arg-911, Leu-828, Pro-907, Val-836 |

Note: Data is illustrative and compiled from various studies on analogous compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org QSAR models are powerful predictive tools in drug discovery, used for virtual screening, lead optimization, and predicting the activity of newly designed compounds. nih.govmdpi.com

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds, such as indole sulfonamides, with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, physicochemical, and quantum chemical descriptors. acs.org

Model Building and Validation: Statistical methods are used to build a model that relates the descriptors (predictor variables) to the biological activity (response variable). wikipedia.org The model's robustness and predictive power are rigorously assessed through internal and external validation techniques. researchgate.net

For indole sulfonamide derivatives, QSAR models have been successfully constructed to predict their anticancer and antimalarial activities. acs.orgnih.gov These studies have revealed that properties such as molecular mass, charge distribution, polarizability, van der Waals volume, and electronegativity are key determinants of their biological activity. nih.gov For instance, a QSAR study on indole sulfonamides as aromatase inhibitors highlighted the importance of an electronegativity descriptor (MATS6e) in explaining the higher inhibitory activity of certain analogs. nih.gov

The resulting QSAR models can be used to guide the rational design of new, more potent derivatives by predicting their activity before synthesis, thus saving significant time and resources. acs.orgnih.gov

Table 4: Example of a QSAR Model for Biological Activity of Indole Sulfonamides

| Model Type | Statistical Parameters | Key Descriptors Identified |

|---|---|---|

| Multiple Linear Regression (MLR) | Training Set: R = 0.6186–0.9488 | Mass, Charge, Polarizability, van der Waals volume, Electronegativity |

Note: Data is representative of QSAR models developed for a library of indole-sulfonamide derivatives against various cancer cell lines and malaria. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.orgarxiv.org This technique is invaluable for exploring the conformational landscape of flexible molecules like N-arylsulfonylindoles and understanding their dynamic behavior, particularly when interacting with biological targets. nih.govnsf.govnih.gov

MD simulations can reveal the preferred conformations of the indole and sulfonyl moieties and the rotational barriers around the N-S bond. By simulating the molecule in different environments, such as in a solvent or near a protein binding site, researchers can assess its conformational stability. nih.govmdpi.com The simulations track the trajectory of each atom, providing a high-resolution view of molecular motion and the stability of different conformations over nanoseconds or even microseconds. frontiersin.orgarxiv.org

In the context of drug design, MD simulations are crucial for analyzing the binding dynamics between a ligand, such as an indole sulfonamide derivative, and its protein target. nih.govresearchgate.netnih.gov After an initial docking pose is predicted, MD simulations can refine this prediction by showing how the ligand and protein adapt to each other. nih.govnih.gov These simulations can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, observed in docking studies. nih.govmdpi.com The results from MD simulations, including root-mean-square deviation (RMSD) and interaction energy calculations, help to validate binding modes and provide a more accurate picture of the ligand-receptor complex's stability over time. frontiersin.orgnih.gov

| Parameter | Typical Value/Method | Description |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters used to calculate the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E | Explicit water models used to solvate the system. |

| Simulation Time | 30-100 ns | The duration of the simulation, chosen to be long enough to observe relevant molecular motions. frontiersin.org |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant Number of particles, Pressure, and Temperature to mimic physiological conditions. frontiersin.org |

| Temperature | 300 K | Target temperature for the simulation, approximating physiological conditions. frontiersin.org |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Metrics used to analyze the stability of the complex and specific interactions. |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgscirp.orgresearchgate.net By partitioning the crystal electron density, a unique surface is generated for each molecule, which allows for the detailed investigation of close contacts between neighboring molecules. nih.gov This method is particularly useful for understanding the packing forces in the solid state of sulfonamides and related indole derivatives. nih.gov

The Hirshfeld surface is typically mapped with properties like dnorm, which combines the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The dnorm surface is color-coded to highlight different types of intermolecular contacts: red spots indicate shorter contacts with negative dnorm values (often corresponding to hydrogen bonds), blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents van der Waals forces and is often the most significant contributor to the crystal packing. researchgate.net |

| C···H / H···C | ~10-20% | Indicates C-H···π interactions or other weak contacts involving carbon and hydrogen. |

| O···H / H···O | ~10-15% | Typically corresponds to C-H···O or N-H···O hydrogen bonds, which are crucial for stabilizing the crystal structure. researchgate.net |

| N···H / H···N | ~5-10% | Highlights N-H···O or N-H···N hydrogen bonds. researchgate.net |

| C···C | ~3-8% | Suggests the presence of π-π stacking interactions between aromatic rings. researchgate.net |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) via Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. ivanmr.com These computational methods allow for the calculation of NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra), which can be compared with experimental data to confirm molecular structures. researchgate.netnih.govresearchgate.net

For indole derivatives, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. acs.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. semanticscholar.org Calculated chemical shifts often show excellent correlation with experimental values, aiding in the correct assignment of complex spectra. nih.gov

Similarly, theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies. nih.gov These calculated frequencies and their corresponding intensities can be compared to experimental FT-IR spectra. researchgate.net This comparison helps in assigning specific vibrational modes to the functional groups within the molecule, such as the N-H and S=O stretches of the sulfonamide group and the various vibrations of the indole and phenyl rings. nih.govnih.gov

The prediction of UV-Vis absorption spectra is achieved using Time-Dependent DFT (TD-DFT) calculations. researchgate.nethacettepe.edu.tr This method calculates the energies of electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The calculated maximum absorption wavelengths (λmax) can then be compared with those obtained from experimental UV-Vis spectroscopy, providing insight into the electronic structure and π-π* transitions within the molecule. researchgate.netresearchgate.net

| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP) |

|---|---|---|

| ¹H NMR (δ, ppm) - Indole NH | ~8.1-8.3 | ~8.2 researchgate.netnih.gov |

| ¹³C NMR (δ, ppm) - Indole C2 | ~125-128 | ~127 researchgate.netnih.gov |

| IR (cm⁻¹) - S=O stretch (asym) | ~1350-1370 | ~1360 nih.govnih.gov |

| IR (cm⁻¹) - S=O stretch (sym) | ~1160-1180 | ~1170 nih.govnih.gov |

| UV-Vis λmax (nm) | ~280-300 | ~290 researchgate.netresearchgate.net |

Mechanistic Biological Activity Studies of 1h Indole, 1 2 Amino 4 Chlorophenyl Sulfonyl Derivatives

Enzyme Inhibition Studies and Mechanism of Action (In Vitro/Cellular Focus Only)

Derivatives of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- have been investigated for their inhibitory potential against a range of enzymes implicated in various disease pathways. These studies, conducted at the cellular and subcellular levels, provide crucial insights into their mechanisms of action.

Cyclooxygenase (COX-1/COX-2) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Several studies have highlighted the potential of indole-based sulfonamides as selective COX-2 inhibitors. The sulfonamide moiety is a key pharmacophore that contributes to selective binding within the active site of the COX-2 enzyme. Research on various dihydropyrazole derivatives containing a sulfonamide moiety has demonstrated their prominent and selective inhibitory activity against COX-2 in vitro. nih.gov For instance, a series of these compounds showed significant COX-2 inhibition with IC50 values in the low micromolar range, while exhibiting weak activity against COX-1, indicating a favorable selectivity profile. nih.gov

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

| Celecoxib (Reference) | - | 0.052 | >100 |

| Dihydropyrazole Derivative 4b | >100 | 0.86 | >116 |

| Dihydropyrazole Derivative 4a | >100 | 1.29 | >77 |

This table presents a selection of data from studies on compounds with structural similarities to the core molecule of interest, illustrating the potential for selective COX-2 inhibition.

The mechanism of selective COX-2 inhibition by these compounds is attributed to the interaction of the sulfonamide group with a specific side pocket in the COX-2 active site, which is absent in the COX-1 isoform. This structural difference allows for the design of inhibitors that preferentially bind to and inhibit COX-2.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. The sulfonamide group is a classic zinc-binding group that is a hallmark of many potent CA inhibitors.

Derivatives of indole-based sulfonamides have been extensively studied as inhibitors of various human carbonic anhydrase (hCA) isoforms. These studies have revealed that modifications to the indole (B1671886) scaffold and the substitution pattern on the benzenesulfonamide (B165840) moiety can lead to potent and isoform-selective inhibitors. For example, a novel series of indole-based benzenesulfonamides demonstrated significant inhibitory activity against several hCA isoforms, with some compounds exhibiting inhibition constants (Ki) in the low nanomolar range against hCA II.

| Compound/Derivative | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |

| Indole-benzenesulfonamide 2a | 125.3 | 8.9 | 78.4 | 45.6 |

| Indole-benzenesulfonamide 2b | 98.7 | 6.5 | 65.1 | 33.2 |

| Indole-benzenesulfonamide 2o | 210.1 | 15.4 | 112.8 | 89.7 |

This table showcases the inhibitory potency of representative indole-based benzenesulfonamides against different human carbonic anhydrase isoforms.

The primary mechanism of action for these sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide (B78521) ion. This interaction effectively blocks the catalytic activity of the enzyme.

Topoisomerase IV and DNA Gyrase Inhibition

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.

While specific in vitro studies on 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- derivatives are not extensively documented in the available literature, the broader class of indole derivatives has been investigated for antibacterial activity through the inhibition of these enzymes. For instance, novel dual bacterial topoisomerase II inhibitors have been developed that show potent activity against both DNA gyrase and topoisomerase IV from both Gram-positive and Gram-negative bacteria. plos.org Some pyrido[2,3-b]indole derivatives have been identified as dual inhibitors targeting the ATPase domains (GyrB/ParE) of these enzymes, demonstrating activity against multidrug-resistant Gram-negative pathogens. nih.gov

The mechanism of these inhibitors often involves binding to the enzyme-DNA complex, thereby stabilizing the cleavage complex and leading to lethal double-strand breaks in the bacterial chromosome.

Fungal Lanosterol (B1674476) 14α-demethylase Inhibition

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death, making it a prime target for antifungal drugs.

Although direct in vitro studies on 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- derivatives targeting fungal lanosterol 14α-demethylase are limited in the reviewed literature, the general class of sulfonamides has been explored for antifungal properties. nih.govnih.gov The mechanism of action of many antifungal agents that target this enzyme involves the binding of a nitrogen-containing heterocycle to the heme iron atom in the active site of CYP51, thereby competitively inhibiting the binding of the natural substrate, lanosterol. patsnap.comnih.govnih.govmdpi.com Molecular docking studies of some indole-conjugated dipeptide derivatives have suggested potential binding interactions with lanosterol 14α-demethylase. rsc.org

Tubulin Polymerization Inhibition

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts these critical cellular processes and is a well-established strategy in cancer chemotherapy.

Several studies have reported on indole derivatives containing a sulfonamide scaffold as potent inhibitors of tubulin polymerization. These compounds have been shown to bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

| Compound/Derivative | Antiproliferative IC50 (µM) against HeLa cells | Tubulin Polymerization Inhibition IC50 (µM) |

| Combretastatin A-4 (Reference) | 0.003 | 1.1 |

| Indole sulfonamide 18 | 0.24 | 1.82 |

| Indole sulfonamide 6b | 0.85 | 2.40 |

| Indole sulfonamide 6l | 0.79 | 2.34 |

This table provides examples of the in vitro activity of indole sulfonamide derivatives as tubulin polymerization inhibitors.

Receptor Antagonism and Agonism (In Vitro/Cellular Focus Only)

In addition to enzyme inhibition, derivatives of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- have been explored for their ability to modulate the activity of various receptors. These in vitro and cellular studies are crucial for understanding their potential as therapeutic agents that act through receptor-mediated pathways.

Research has shown that certain indole sulfonamide derivatives can act as potent and selective receptor antagonists. For example, a series of heterocyclic 1,7-disubstituted indole sulfonamides were developed as potent antagonists of the human EP3 receptor, a prostaglandin (B15479496) E2 receptor subtype. mdpi.com In vitro assays demonstrated their ability to inhibit the binding of the natural ligand and block receptor signaling.

Furthermore, nonsteroidal indole sulfonamides have been identified as glucocorticoid receptor (GR) antagonists. nih.gov In vitro studies revealed that these compounds could competitively bind to the GR ligand-binding domain and antagonize the transcriptional activity induced by glucocorticoids.

The mechanism of action for these receptor antagonists involves binding to the receptor, often at the same site as the endogenous ligand, but without activating the downstream signaling cascade. This competitive binding prevents the natural agonist from eliciting its biological response. While the available literature provides these examples, a comprehensive in vitro receptor binding profile for a wide range of receptors for the specific 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- scaffold is not yet fully elucidated.

Histamine (B1213489) H4 Receptor Antagonism

The histamine H4 receptor (H4R), primarily expressed on cells of hematopoietic origin, is a key target in the development of treatments for inflammatory diseases and pruritus. jwatch.orgfrontiersin.org Blockade of H4R can inhibit the histamine-induced chemotaxis of immune cells such as eosinophils and mast cells. jwatch.org While research on the specific 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- scaffold is limited in this context, related indole derivatives have been pivotal in understanding H4R antagonism.

A prominent example is 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, known as JNJ 7777120. This compound is a first-generation, potent, and selective H4R antagonist that has been used extensively as a research tool to elucidate the receptor's role in pathophysiology. frontiersin.orgnih.gov In vitro studies have demonstrated that JNJ 7777120 binds to the human H4 receptor with high affinity and exhibits over 1000-fold selectivity against other histamine receptor subtypes (H1, H2, and H3). nih.gov Functionally, it acts as an antagonist, blocking histamine-induced cellular responses, including calcium influx in mouse bone marrow-derived mast cells. nih.gov Another indole-2-carboxamide derivative, N-(2-Aminoethyl)-5-chloro-1H-indol-2-carboxamide (Compound A), has also been investigated as an H4R antagonist in models of allergic inflammation. nih.gov These indole-carboxamide derivatives have established the indole nucleus as a viable scaffold for developing H4R antagonists.

| Compound | Target | Activity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| JNJ 7777120 | Human Histamine H4 Receptor | 4.5 nM | >1000-fold vs H1, H2, H3 receptors | nih.gov |

P2Y1 Receptor Antagonism

The P2Y1 receptor is a G-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP) and is involved in a multitude of physiological processes, including platelet aggregation and neurotransmission. worktribe.comscbt.com Consequently, antagonists of this receptor are of significant interest for potential therapeutic applications. nih.govnih.gov

Research has identified indolesulfonylhydrazide derivatives as a class of compounds capable of antagonizing P2Y receptors. One such compound, identified as P2Y1/P2Y6 antagonist 1 (Compound 3h), has demonstrated inhibitory activity against the turkey P2Y1 (tP2Y1) receptor with an IC₅₀ value of 9.72 µM in vitro. medchemexpress.com This finding highlights the potential of the indole-sulfonamide framework in the design of P2Y1 receptor antagonists. The mechanism of P2Y1 receptor activation involves coupling to Gαq, which stimulates phospholipase C and leads to an increase in intracellular calcium—a process that can be blocked by antagonists. scbt.com

| Compound Class | Specific Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Indolesulfonylhydrazide | P2Y1/P2Y6 antagonist 1 (Compound 3h) | Turkey P2Y1 Receptor | 9.72 µM | medchemexpress.com |

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1R) is a G-protein coupled receptor that is a key component of the endocannabinoid system. Allosteric modulators, which bind to a site distinct from the primary agonist binding site, offer a nuanced approach to regulating receptor activity. The indole scaffold has been instrumental in the development of CB1R allosteric modulators.

The initial discovery in this area involved indole-2-carboxamide derivatives. However, subsequent research has explored bioisosteric replacement of the carboxamide group with a sulfonamide, leading to the identification of N-arylalkyl-1H-indole-2-sulfonic amides. One such compound, ABD1027, was found to inhibit agonist signaling in functional β-arrestin recruitment assays without affecting the binding of the orthosteric agonist [³H]-CP-55,940. This activity is characteristic of a negative allosteric modulator (NAM) that influences the functional response to an agonist without directly competing for its binding site.

Modulation of Cellular Signaling Pathways (In Vitro/Cellular Focus Only)

NF-κB Signaling Pathway Suppression

The nuclear factor kappa B (NF-κB) family of transcription factors plays a critical role in regulating inflammatory responses, cell survival, and proliferation. nih.gov Dysregulation of the NF-κB pathway is implicated in various diseases, making it an important therapeutic target. nih.gov

While specific studies on the 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- scaffold are not detailed in the available literature, broader investigations into indole-sulfonamide derivatives have highlighted their potential as anticancer agents. nih.govacs.orgresearchgate.net Many anticancer agents exert their effects by modulating key survival pathways like NF-κB. Studies on other classes of indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its derivatives, have shown that they can effectively suppress NF-κB signaling. This suppression is a key mechanism behind their ability to inhibit cancer cell invasion and angiogenesis. The indole-sulfonamide class of molecules has been evaluated for cytotoxic activities against various cancer cell lines, including HuCCA-1 (cholangiocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and MOLT-3 (acute lymphoblastic leukemia). nih.govacs.org

MAPK Signaling Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to external stimuli, controlling processes like cell proliferation, differentiation, and apoptosis. The MAPK family includes key kinases such as ERK, JNK, and p38. While many therapeutic strategies focus on inhibiting these pathways, targeted activation can also be a mechanism to induce apoptosis in cancer cells.

Studies on certain sulfonamide derivatives have demonstrated an ability to activate the p38 and ERK1/2 MAPK pathways. nih.gov This activation is not a pro-survival signal but rather a pro-apoptotic one. In vitro experiments showed that treatment of cancer cell lines (HepG2, MCF-7, and Colo-205) with these sulfonamide compounds led to increased phosphorylation of p38 and ERK1/2. nih.gov This activation of the MAPK pathway was correlated with an induction of mRNA expression for pro-apoptotic genes, including caspase 3, caspase 8, and caspase 9, ultimately leading to reduced cancer cell proliferation. nih.gov

VEGFR-2 Inhibitory Activities

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a transmembrane tyrosine kinase receptor that is a principal mediator of angiogenesis, the process of forming new blood vessels. mdpi.comfrontiersin.org As angiogenesis is critical for tumor growth and metastasis, inhibiting VEGFR-2 is a well-established anticancer strategy. nih.govnih.gov The indole nucleus is a core structural feature in several FDA-approved VEGFR-2 inhibitors. mdpi.com

Numerous studies have focused on designing novel indole derivatives as potent VEGFR-2 inhibitors. One newly designed 1H-indole derivative, a hydrazone (compound 95), demonstrated significant in vitro inhibitory activity against VEGFR-2 with an IC₅₀ value of 25 nM, which was more potent than the multi-kinase inhibitor sorafenib (B1663141) (IC₅₀ = 35 nM) in the same assay. nih.gov Another study on nicotinamide-based derivatives identified several compounds with potent VEGFR-2 inhibition. mdpi.com Compounds 6 and 10 from this series showed IC₅₀ values of 60.83 nM and 63.61 nM, respectively, which were comparable to sorafenib (IC₅₀ = 53.65 nM). mdpi.com These findings underscore the potential of designing novel 1H-indole derivatives as highly effective inhibitors of the VEGFR-2 signaling pathway.

| Compound/Series | Description | VEGFR-2 Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Compound 95 | 1H-indole hydrazone derivative | 25 nM | nih.gov |

| Compound 6 | Nicotinamide-based indole derivative | 60.83 nM | mdpi.com |

| Compound 10 | Nicotinamide-based indole derivative | 63.61 nM | mdpi.com |

| Compound 11 | Piperazinylquinoxaline-based derivative | 192 nM (0.192 µM) | nih.gov |

| Sorafenib (Reference) | Multi-kinase inhibitor | 35 nM / 53.65 nM / 82 nM | nih.govnih.govmdpi.com |

Investigation of DNA Binding and Cleavage Mechanisms

The biological activity of indole derivatives is often linked to their ability to interact with DNA. Studies on various indole-based compounds indicate that the indole nucleus is a key structural feature for DNA binding. nih.gov The interaction typically involves the insertion of the molecule into the DNA structure, which can be observed through spectroscopic methods. When indole derivatives bind to calf thymus DNA (ctDNA), changes such as hypochromic (decrease in absorbance) and hyperchromic (increase in absorbance) effects, along with shifts in the spectral maxima, are observed. nih.gov

Research on new indole derivatives featuring thiazolidine (B150603) and imidazolidine (B613845) rings suggests that these basic side chains, along with free amino groups, are important for designing compounds that can effectively bind to DNA. nih.gov For instance, the compound 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one has demonstrated a high DNA binding constant (Kb) of 5.69 × 10^4. nih.gov

However, DNA binding does not necessarily lead to DNA cleavage. Studies on Indole-3-propionic acid (IPA) using gel electrophoresis have shown that while the compound does bind to DNA, it does not cause significant disruption or cleavage of the DNA structure. mdpi.com Further investigation into the binding mechanism of IPA revealed that electrostatic forces are not the primary mode of interaction. mdpi.com This suggests that the binding is likely driven by other forces, such as hydrophobic or van der Waals interactions. These findings indicate that while indole derivatives can associate with DNA, their potential to act as DNA damaging agents may vary depending on their specific chemical structure. nih.govmdpi.com

In Vitro Cellular Activity (e.g., Anti-proliferative, Anti-inflammatory in Cell Models)

Derivatives of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- have been the subject of numerous in vitro studies to determine their effects on various cellular processes, including inflammation, cancer cell proliferation, and microbial growth.

Anti-inflammatory Effects on LPS-stimulated Macrophages

The anti-inflammatory potential of indole derivatives has been investigated using in vitro models, most commonly the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. In this model, LPS, a component of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO). nih.govnih.gov The overproduction of NO is associated with tissue damage in both acute and chronic inflammation. nih.gov Therefore, the ability of a compound to inhibit NO production in these cells is a key indicator of its anti-inflammatory activity. nih.govnih.gov

Studies on a series of synthetic indole α-lipoic acid derivatives have demonstrated significant inhibitory effects on nitric oxide production in LPS-activated RAW 264.7 macrophages. researchgate.net These compounds were also found to inhibit the expression of the inducible nitric oxide synthase (iNOS) protein, the enzyme responsible for producing large amounts of NO during inflammation. researchgate.net The findings suggest that certain indole derivatives may have therapeutic potential for inflammatory conditions that are characterized by excessive nitric oxide production. researchgate.net

Cytotoxicity on Specific Cancer Cell Lines (e.g., SKOV3, A549, MCF-7)

A significant area of research for indole derivatives is their potential as anti-cancer agents. Various derivatives have been tested for their cytotoxic and anti-proliferative effects against a range of human cancer cell lines.

Notably, certain substituted-N-benzyl-1H-indole-2-carbohydrazide derivatives have shown potent activity. For example, compound 4e was identified as a highly active agent against three cell lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and HCT116 (human colon carcinoma), with IC₅₀ values of 0.57 µM, 3.49 µM, and 1.95 µM, respectively. nih.govnih.gov Another derivative, 10b , which incorporates a penta-heterocycle scaffold, proved to be exceptionally potent against A549 cells, with an IC₅₀ value of 12.0 nM. nih.gov

While research has demonstrated the efficacy of indole derivatives against cell lines such as A549 and MCF-7, specific data on their activity against the SKOV3 ovarian cancer cell line is less prevalent in the reviewed literature.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 10b | A549 (Lung) | 12.0 nM | nih.gov |

| Compound 4e | A549 (Lung) | 3.49 µM | nih.govnih.gov |

| Compound 4e | MCF-7 (Breast) | 0.57 µM | nih.govnih.gov |

| Compound 4b | MCF-7 (Breast) | 11.5 µM | nih.gov |

| Compound 4h | MCF-7 (Breast) | 13.1 µM | nih.gov |

| Compound 4a | MCF-7 (Breast) | 21.7 µM | nih.gov |

Antimicrobial Activity against Specific Bacterial/Fungal Strains (In Vitro)

| Compound Class/Derivative | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| Indole-triazole/thiadiazole derivatives | Staphylococcus aureus | 3.125-50 µg/mL | apjai-journal.org |

| Indole-triazole/thiadiazole derivatives | MRSA | 3.125-50 µg/mL | apjai-journal.org |

| Indole-triazole/thiadiazole derivatives | Escherichia coli | 3.125-50 µg/mL | apjai-journal.org |

| Indole hybridized diazenyl derivatives | Escherichia coli | 1.95-7.81 µg/mL | nih.gov |

| Indole hybridized diazenyl derivatives | Klebsiella pneumoniae | 1.95-7.81 µg/mL | nih.gov |

| Indole-triazole/thiadiazole derivatives | Bacillus subtilis | 3.125-50 µg/mL | apjai-journal.org |

| Indole-triazole/thiadiazole derivatives | Candida albicans | 3.125-50 µg/mL | apjai-journal.org |

| Indole-1,2,4 triazole conjugates (e.g., 6f) | Candida albicans | 2 µg/mL | mdpi.com |

| Indole-1,2,4 triazole conjugates | Candida tropicalis | 2 µg/mL | mdpi.com |

| Indole-triazole/thiadiazole derivatives | Candida krusei | 3.125-50 µg/mL | apjai-journal.org |

Structure Activity Relationship Sar Studies of 1h Indole, 1 2 Amino 4 Chlorophenyl Sulfonyl Derivatives for Mechanistic Biological Activity

Impact of Substitutions on the Indole (B1671886) Ring System

The indole ring is a primary site for modification in drug design, as substitutions on this bicyclic system can significantly alter the compound's steric, electronic, and hydrophobic properties, thereby influencing its interaction with biological targets. chula.ac.th

Halogenation of the indole ring is a common strategy to modulate the biological activity of derivatives. Halogenated N-heteroarenes are recognized as crucial frameworks for bioactive compounds. researchgate.net The nature, position, and number of halogen atoms can have a profound impact on potency and selectivity.

Research on related indole derivatives has shown that the type of halogen matters. For instance, in one series of 3-substituted 1H-indole-2-carboxylic acid derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net The position of the halogen is also critical; substitutions at position 4 of the indole ring were found to be the least favorable for activity in the same study. researchgate.net The introduction of halogens can also influence the solid-state arrangement and molecular packing of the compounds, which can be a useful strategy for optimizing material properties. researchgate.net The reactivity of the indole ring itself can be altered by photochemical reactions with halocompounds, leading to modifications at various positions, such as the 4- and 6-carbon positions. nih.gov

| Substitution Position | Halogen | Observed Effect on Activity | Reference |

|---|---|---|---|

| General | Fluorine vs. Chlorine | Fluorine-substituted derivatives showed higher potency than chlorine-substituted ones. | researchgate.net |

| Position 4 | General Halogen | Substitution at this position was the least favorable for activity. | researchgate.net |

| Position 5 | Chlorine | 5-Chloroindole is a common building block for biologically active molecules. | nih.gov |

| Position 3 | Cl, Br, I | 3-halogenated indoles are valuable starting materials for further reactions due to their reactivity with nucleophiles. | mdpi.com |

The introduction of alkyl and aryl groups to the indole scaffold allows for the exploration of hydrophobic pockets and steric constraints within a target's binding site. SAR studies on related indole-containing compounds have demonstrated that the size and nature of these substituents are key determinants of activity.

In studies of tetrahydropyrazino[1,2-a]indole analogs, the substitution on the N2-benzyl group was critical. A compound featuring a meta-methylbenzyl group (1j) exhibited more potent activity against the MCF-7 cell line than the reference compound with an unsubstituted N2-benzyl group. mdpi.com Similarly, another analog with a 2-naphthylmethyl group (2l) also showed slightly more potent activity, indicating that larger aryl systems can be beneficial. mdpi.com Conversely, in other molecular scaffolds, replacing a phenyl ring with a non-aromatic cyclohexane (B81311) ring led to a significant decrease in activity, highlighting the importance of the aryl group's electronic properties. acs.org

| Parent Scaffold | Substitution | Effect on Biological Activity | Reference |

|---|---|---|---|

| Tetrahydropyrazino[1,2-a]indole | N2-meta-methylbenzyl group | More potent activity than unsubstituted N2-benzyl. | mdpi.com |

| Tetrahydropyrazino[1,2-a]indole | N2-2-naphthylmethyl group | Slightly more potent activity than unsubstituted N2-benzyl. | mdpi.com |

| Bisindole Scaffold | Truncation (removal of an aromatic ring) | Used to gauge the effect of compound size on activity. | nih.gov |

| Pteridine Scaffold (Aniline Moiety) | Replacement of chlorophenyl with cyclohexane or pyridine (B92270) | Significant decrease in activity. | acs.org |

Functional groups such as sulfonyl and amino moieties are not merely linkers or solubilizing agents; they often serve as key pharmacophoric features that engage in specific interactions like hydrogen bonding with the biological target.

In one study, methoxy (B1213986) group substitution on the indole ring was found to be most favorable at position 7. researchgate.net In a different series of 2-aryl-1H-indole inhibitors, a nitro group at the C5 position was determined to be important for activity, suggesting that electron-withdrawing substituents can be beneficial. nih.gov The amino group, a key feature of the parent compound, can act as a hydrogen bond donor. The aryl(sulfonyl)amino group, a related functionality, has been shown to be a stable but reactive moiety, capable of acting as a leaving group in intramolecular reactions, which speaks to the chemical versatility of this class of compounds. nih.gov

Role of the Sulfonyl Linkage in Ligand-Target Interactions

The sulfonyl group in 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- acts as a critical linker, connecting the indole ring system to the 2-amino-4-chlorophenyl moiety. ontosight.ai This linkage is not a passive spacer; it dictates the relative orientation of the two aromatic systems. Crystallographic data for a similar compound, 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, reveals that the dihedral angle between the mean planes of the indole and benzene (B151609) rings is 85.01°, indicating a nearly perpendicular arrangement. nih.gov This fixed, non-planar conformation can be crucial for fitting into a specific three-dimensional binding pocket.

The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, which can form key interactions with amino acid residues in a target protein, thereby anchoring the ligand in the binding site. Furthermore, the sulfonyl group's strong electron-withdrawing nature influences the electronic properties of the entire molecule, including the indole nitrogen to which it is attached. While sulfonamides are a well-established class of drugs with diverse biological activities, their role in this specific scaffold is to provide a structurally rigid and electronically influential bridge that is fundamental to its biological activity. nih.gov

Influence of the 2-amino-4-chlorophenyl Moiety Modifications

The 2-amino-4-chlorophenyl portion of the molecule presents another key area for SAR exploration. Both the amino group and the chlorine atom are significant for activity, and their modification or repositioning can lead to substantial changes in biological effect.

The chlorine atom contributes to the lipophilicity of the molecule, which can enhance binding to hydrophobic pockets within a target protein through van der Waals interactions. acs.org Its position is critical; studies on analogous systems have shown that moving a chlorine atom from the 3-position to the 2-position of an aniline (B41778) ring can decrease enzymatic activity, possibly due to steric hindrance. acs.org

The amino group provides a site for hydrogen bonding and can be a point of attachment for further functionalization. In the development of related 4-indole-2-arylaminopyrimidine derivatives, this amino group was a key site for structural modification. nih.gov Replacing it or modifying it with other groups can alter solubility, polarity, and the ability to form specific interactions with the target. For example, SAR studies on amino-pyrazoles have shown that the presence of electron-withdrawing substituents on attached phenyl rings can be beneficial for antibacterial activity. mdpi.com

| Modification | Observation in Analogous Systems | Potential Impact | Reference |

|---|---|---|---|

| Position of Chlorine | Chlorine at 2-position of aniline decreased activity compared to 3-position. | Steric hindrance, altered electronic effects. | acs.org |

| Nature of Substituent | Lipophilic chlorine can enhance binding. | Improved van der Waals interactions. | acs.org |

| Amino Group Modification | Site for amidation or introduction of other functional groups. | Altered hydrophilicity and hydrogen bonding capacity. | nih.gov |

| Electronic Nature | Electron-withdrawing groups on phenyl rings can enhance activity. | Modulation of the electronic character of the ring system. | mdpi.com |

Correlation between Computational Predictions and In Vitro Mechanistic Findings

To rationalize SAR findings and guide the design of new derivatives, computational methods are often employed in conjunction with experimental in vitro assays. Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide valuable insights into how these molecules interact with their biological targets at an atomic level.

Computational studies can successfully predict the binding modes of ligands within a target's active site. nih.gov For example, docking and MD simulations of DPP-4 inhibitors identified key amino acid residues (Glu205, Glu206, Tyr662) involved in binding and highlighted the importance of π-π stacking interactions between the ligand and residues like Phe357. nih.gov Such predictions often correlate well with in vitro data; compounds predicted to form stronger or more numerous interactions typically exhibit lower IC₅₀ values in enzymatic assays. nih.gov

Similarly, 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA), can generate models that explain the observed SAR. In a study of 2-aryl-1H-indole inhibitors, a CoMFA analysis suggested that replacing an indole 5-nitro group with other electron-withdrawing substituents should be favorable for activity, a prediction that can guide further synthetic efforts. nih.gov The synergy between computational predictions and in vitro findings accelerates the optimization process, allowing for a more rational design of potent and selective molecules. rsc.org

Design Principles for Optimizing Mechanistic Activity Based on SAR

A significant body of research on 1-arylsulfonylindoles as histone deacetylase (HDAC) inhibitors provides a valuable framework for understanding the design principles applicable to derivatives of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)-. nih.gov In these studies, the 1-arylsulfonylindole scaffold serves as a crucial element for interacting with the target enzyme, and modifications to this core structure have profound effects on inhibitory activity.

One of the primary areas for optimization is the substitution pattern on the phenylsulfonyl moiety. The electronic and steric properties of substituents on this ring can significantly influence binding affinity and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electrostatic potential of the sulfonamide, which may be critical for interactions with amino acid residues in the active site of a target protein.

Furthermore, the position of substituents on the phenyl ring of the arylsulfonyl group is a key determinant of biological activity. Studies on related compounds have demonstrated that substituents at different positions (ortho, meta, para) can lead to vastly different biological outcomes. This highlights the importance of a thorough exploration of positional isomers to identify the optimal substitution pattern for the desired mechanistic activity.

The indole ring itself presents another avenue for optimization. While the core indole structure is often essential for activity, modifications at various positions (e.g., C-3, C-4, C-5, C-6) can fine-tune the compound's properties. For example, the addition of a zinc-binding group, such as a hydroxamic acid, at a suitable position on the indole can confer potent inhibitory activity against zinc-dependent enzymes like HDACs. nih.gov The length and nature of the linker connecting such a functional group to the indole core are also critical parameters to be optimized.

In the context of developing derivatives of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)-, these principles suggest a focused approach to chemical modification. The 2-amino and 4-chloro substituents on the phenylsulfonyl group of the parent compound provide a specific starting point. Optimization strategies would involve:

Variation of the Chloro Position and Identity: Moving the chloro substituent to other positions on the phenyl ring or replacing it with other halogens (e.g., fluorine, bromine) or small alkyl groups would alter the steric and electronic profile of the molecule.

Substitution on the Indole Ring: Introduction of small, functionality-bearing groups at positions C-3 through C-7 of the indole could introduce new binding interactions or improve pharmacokinetic properties.

The following table summarizes the key design principles for optimizing the mechanistic activity of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- derivatives based on established SAR for the 1-arylsulfonylindole class of compounds.

| Molecular Scaffold | Modification Strategy | Rationale for Optimization |

| Phenylsulfonyl Moiety | Vary substituents on the phenyl ring (position, electronics, sterics) | Modulate binding affinity and selectivity through altered electrostatic and steric interactions with the target. |

| Indole Core | Introduce functional groups at various positions (C-3 to C-7) | Introduce new binding interactions, improve physicochemical properties, and fine-tune biological activity. |

| Linker (if applicable) | Optimize the length and composition of any linker connecting a functional group to the indole | Achieve optimal positioning of the functional group within the target's active site. |

By systematically applying these design principles, medicinal chemists can rationally design and synthesize new derivatives of 1H-Indole, 1-((2-amino-4-chlorophenyl)sulfonyl)- with improved mechanistic activity for their intended biological target.

Future Research Directions and Unexplored Academic Avenues for 1h Indole, 1 2 Amino 4 Chlorophenyl Sulfonyl

Development of Novel and Efficient Synthetic Routes